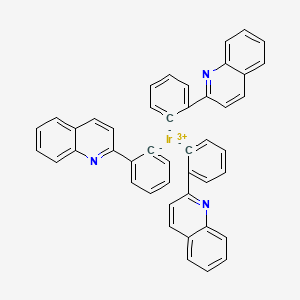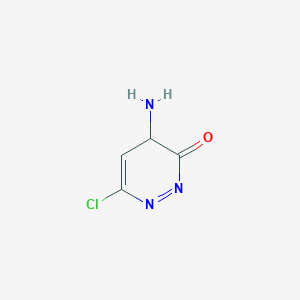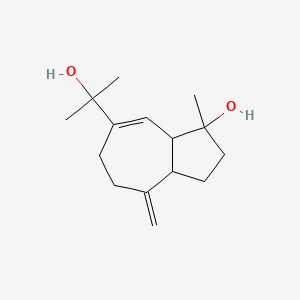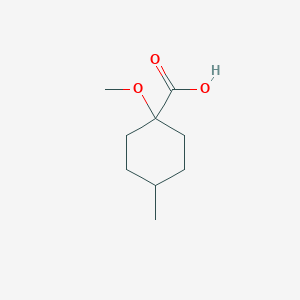![molecular formula C18H17ClN4O2S2 B12314874 2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Clorofenil)-3-oxo-8-tia-4,6-diazatriciclo[7400,2,7]trideca-1(9),2(7),5-trien-5-il]sulfanil}acetohidrazida es un complejo compuesto orgánico con una estructura única que incluye un grupo clorofenil, una porción de tia-diazatriciclo y un grupo acetohidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-(4-Clorofenil)-3-oxo-8-tia-4,6-diazatriciclo[7400,2,7]trideca-1(9),2(7),5-trien-5-il]sulfanil}acetohidrazida típicamente involucra múltiples pasosLas condiciones de reacción a menudo requieren temperaturas, solventes y catalizadores específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la salida de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[4-(4-Clorofenil)-3-oxo-8-tia-4,6-diazatriciclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-il]sulfanil}acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir átomos de oxígeno adicionales en la molécula, alterando potencialmente sus propiedades y reactividad.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno, lo que puede cambiar la estructura y la funcionalidad del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que permite la modificación de las propiedades del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr el resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado más altamente oxidado, mientras que la reducción puede producir una forma más reducida del compuesto .
Aplicaciones Científicas De Investigación
2-{[4-(4-Clorofenil)-3-oxo-8-tia-4,6-diazatriciclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Puede usarse como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en diversas reacciones químicas.
Biología: Puede tener potencial como una sonda bioquímica o como material de partida para la síntesis de compuestos biológicamente activos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades donde su estructura única puede ofrecer ventajas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-Clorofenil)-3-oxo-8-tia-4,6-diazatriciclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-il]sulfanil}acetohidrazida involucra su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas proteínas o enzimas, inhibiendo potencialmente su actividad o alterando su función. Esto puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía específicos involucrados .
Comparación Con Compuestos Similares
Compuestos Similares
- Etil 13-(4-clorofenil)-11-metil-6-oxo-5-fenil-8-tia-3,4,5,10-tetraazatriciclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaeno-12-carboxilato
- N-(4-clorofenil)-2-{6-oxo-8-tia-3,5,10-triazatriciclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-il}acetamida
Unicidad
2-{[4-(4-Clorofenil)-3-oxo-8-tia-4,6-diazatriciclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-il]sulfanil}acetohidrazida es única debido a su combinación específica de grupos funcionales y su compleja estructura tricíclica. Esto le confiere propiedades químicas y biológicas distintas que pueden no estar presentes en compuestos similares.
Propiedades
Fórmula molecular |
C18H17ClN4O2S2 |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-10-5-7-11(8-6-10)23-17(25)15-12-3-1-2-4-13(12)27-16(15)21-18(23)26-9-14(24)22-20/h5-8H,1-4,9,20H2,(H,22,24) |
Clave InChI |
MCJFPURHVRVVNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)









![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)



